Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-
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Overview
Description
Acetonitrile, 2,2’-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of acetonitrile groups attached to a phenylene backbone, which is further substituted with dibenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis- typically involves the reaction of 2,3-dibenzoyl-1,4-phenylenediamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2,2’-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Acetonitrile, 2,2’-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile, 2,2’-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-
- Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile
Uniqueness
Acetonitrile, 2,2’-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis- is unique due to its specific substitution pattern and the presence of both acetonitrile and dibenzoyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
833485-59-9 |
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Molecular Formula |
C24H16N2O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[2,3-dibenzoyl-4-(cyanomethoxy)phenoxy]acetonitrile |
InChI |
InChI=1S/C24H16N2O4/c25-13-15-29-19-11-12-20(30-16-14-26)22(24(28)18-9-5-2-6-10-18)21(19)23(27)17-7-3-1-4-8-17/h1-12H,15-16H2 |
InChI Key |
OCQJGVWHBUYOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)OCC#N)OCC#N |
Origin of Product |
United States |
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